
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoropyridine.
Chiral Auxiliary Addition: A chiral auxiliary is introduced to ensure the desired stereochemistry.
Reduction: The intermediate is subjected to reduction conditions to form the amine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(2-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(2-iodopyridin-3-yl)ethan-1-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated counterparts.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(1R)-1-(2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
OKPDARBMBAKIOO-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(N=CC=C1)F)N |
Kanonische SMILES |
CC(C1=C(N=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
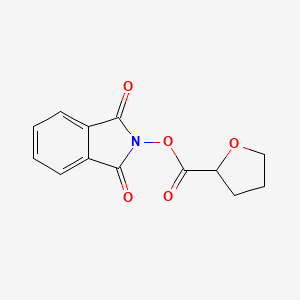
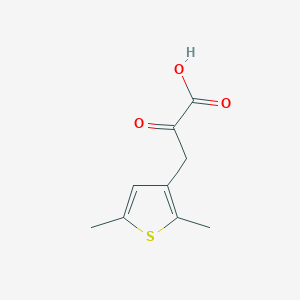
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
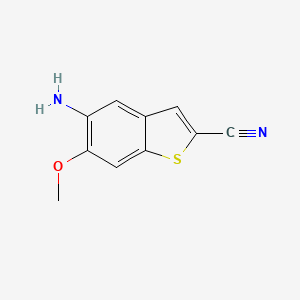
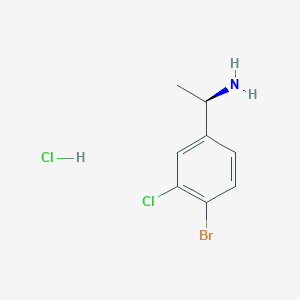
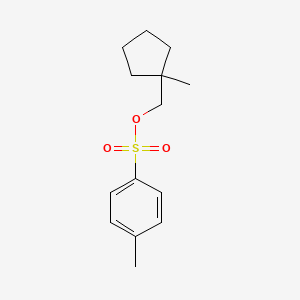
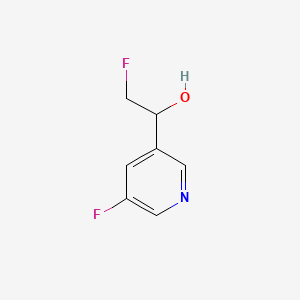


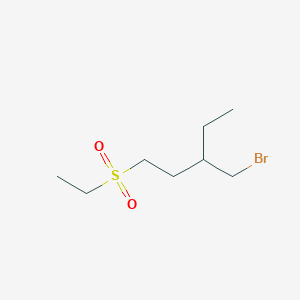

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
